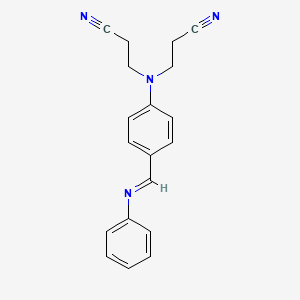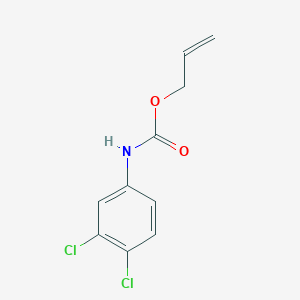
Allyl N-(3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl N-(3,4-dichlorophenyl)carbamate: is an organic compound with the molecular formula C10H9Cl2NO2 It is a carbamate derivative, which means it contains a carbamate group (a functional group with the structure -NHCOO-)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with allyl chloroformate . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-dichloroaniline+allyl chloroformate→Allyl N-(3,4-dichlorophenyl)carbamate+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl N-(3,4-dichlorophenyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products:
Oxidation: Formation of corresponding or .
Reduction: Formation of or .
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: Allyl N-(3,4-dichlorophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as a pesticide or herbicide . Its ability to interfere with metabolic processes makes it a candidate for controlling pests and weeds.
Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in the development of pharmaceuticals due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings . Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Allyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism.
Comparison with Similar Compounds
- Allyl N-(2,4-dichlorophenyl)carbamate
- Allyl N-(2,4,5-trichlorophenyl)carbamate
Comparison:
- Allyl N-(3,4-dichlorophenyl)carbamate is unique due to the position of the chlorine atoms on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets.
- Allyl N-(2,4-dichlorophenyl)carbamate has chlorine atoms at different positions, which may result in different chemical and biological properties.
- Allyl N-(2,4,5-trichlorophenyl)carbamate contains an additional chlorine atom, which can further alter its reactivity and potential applications.
Properties
CAS No. |
25217-32-7 |
|---|---|
Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
prop-2-enyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-2-5-15-10(14)13-7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14) |
InChI Key |
JNTMNFBKCXOUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


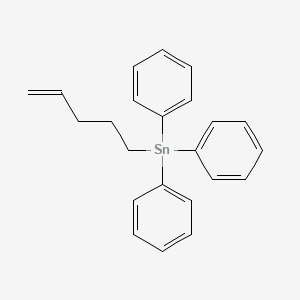

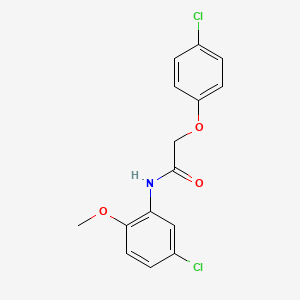




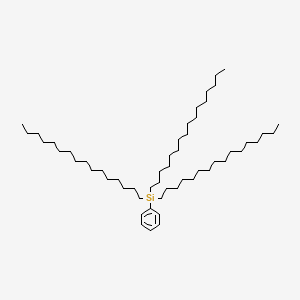
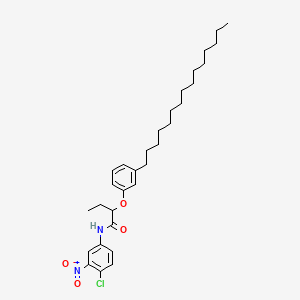
![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
